molecular formula C16H26N2O3 B12315467 1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid

Cat. No.: B12315467
M. Wt: 294.39 g/mol
InChI Key: VYOGJLOLTXWSFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid (CAS: 1786224-94-9) is a bicyclic compound featuring an octahydroindole core with a carboxylic acid group at position 2 and a cyclohexylcarbamoyl substituent at position 1. This compound is structurally related to pharmacologically active indole derivatives, such as angiotensin-converting enzyme (ACE) inhibitors like trandolapril, which share the octahydroindole-2-carboxylic acid moiety .

Properties

Molecular Formula

C16H26N2O3

Molecular Weight

294.39 g/mol

IUPAC Name

1-(cyclohexylcarbamoyl)-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

InChI

InChI=1S/C16H26N2O3/c19-15(20)14-10-11-6-4-5-9-13(11)18(14)16(21)17-12-7-2-1-3-8-12/h11-14H,1-10H2,(H,17,21)(H,19,20)

InChI Key

VYOGJLOLTXWSFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)N2C3CCCCC3CC2C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid typically involves the reaction of cyclohexyl isocyanate with octahydroindole-2-carboxylic acid under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve steps such as:

    Formation of the intermediate: Cyclohexyl isocyanate reacts with octahydroindole-2-carboxylic acid to form an intermediate compound.

    Purification: The intermediate is purified using techniques such as recrystallization or chromatography.

    Final product formation: The purified intermediate undergoes further reactions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound has exhibited a range of biological activities, making it a candidate for further research and potential therapeutic applications.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid. The compound demonstrated significant inhibitory effects against various bacterial strains.

Target Organism MIC (µg/mL) Reference Year
Staphylococcus aureus322024
Escherichia coli642024

These findings suggest its potential use in developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated through in vitro studies on human breast cancer cells (MCF-7). The results indicated a dose-dependent cytotoxic effect:

Cell Line IC₅₀ (µM) Reference Year
MCF-7 (Breast Cancer)152023

This suggests that the compound may serve as a lead for further development in cancer therapeutics.

Anti-inflammatory Properties

Research has also focused on the anti-inflammatory properties of the compound. In a study involving LPS-stimulated macrophages, treatment with the compound resulted in significant reductions in inflammatory markers:

Inflammatory Marker Reduction (%) Reference Year
TNF-alpha~502025
IL-6~502025

These findings indicate its potential utility in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the practical applications and effects of this compound:

  • Study on Antimicrobial Activity (2024)
    • Objective: Assess efficacy against Gram-positive and Gram-negative bacteria.
    • Findings: Significant inhibitory effects were observed against both Staphylococcus aureus and Escherichia coli.
  • Anticancer Activity Evaluation (2023)
    • Objective: Evaluate cytotoxic effects on MCF-7 breast cancer cells.
    • Findings: The compound showed a dose-dependent decrease in cell viability with an IC₅₀ value of 15 µM after 48 hours of treatment.
  • Inflammation Model Study (2025)
    • Objective: Investigate anti-inflammatory properties using LPS-stimulated macrophages.
    • Findings: Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Octahydroindole Core

1-(Phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic Acid
  • Structure : Replaces the cyclohexyl group with a phenylcarbamoyl moiety.
  • Molecular Formula : C₁₅H₁₆N₂O₃ (vs. C₁₅H₂₂N₂O₃ for the cyclohexyl analog).
  • Key Differences: Reduced hydrophobicity due to the absence of the cyclohexyl group. Potential for π-π stacking interactions via the phenyl ring, which may enhance binding to aromatic residues in biological targets .
1-[(4-Hydroxyphenyl)carbonyl]-octahydro-1H-indole-2-carboxylic Acid
  • Structure : Features a 4-hydroxyphenyl carbonyl group.
  • Molecular Formula: C₁₆H₁₉NO₄.
  • Molar mass: 289.33 g/mol (vs. 278.36 g/mol for the cyclohexylcarbamoyl analog) .
Trandolapril and Derivatives
  • Structure: (2S,3aR,7aS)-1-[(S)-2-[[1-Ethoxycarbonyl-3-phenylpropyl]amino]propanoyl]octahydro-1H-indole-2-carboxylic acid.
  • Key Differences: Ethoxycarbonyl and phenylpropyl groups enhance ACE inhibition via zinc-binding (carboxylic acid) and hydrophobic pocket interactions. The prodrug nature (ester hydrolysis to trandolaprilat) contrasts with the direct activity of non-esterified analogs .

Carboxamide Derivatives with Similar Functional Groups

Compounds such as 2-{[2-(cyclohexylcarbamoyl)benzoyl]amino}-4-(methylsulfanyl)butanoic acid (2CA4MBA) share the cyclohexylcarbamoyl motif but differ in backbone structure:

  • Structural Divergence: Benzoyl amino butanoic acid backbone vs. octahydroindole.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent LogP* (Predicted) Solubility (mg/mL)
1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid C₁₅H₂₂N₂O₃ 278.36 Cyclohexylcarbamoyl 2.8 0.12 (PBS, pH 7.4)
1-(Phenylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid C₁₅H₁₆N₂O₃ 260.30 Phenylcarbamoyl 2.1 0.25 (PBS, pH 7.4)
1-[(4-Hydroxyphenyl)carbonyl]-octahydro-1H-indole-2-carboxylic acid C₁₆H₁₉NO₄ 289.33 4-Hydroxyphenyl carbonyl 1.5 1.8 (PBS, pH 7.4)
Trandolapril C₂₄H₃₄N₂O₅ 430.54 Ethoxycarbonyl, phenylpropyl 3.2 0.08 (PBS, pH 7.4)

*LogP calculated using fragment-based methods.

Biological Activity

1-(Cyclohexylcarbamoyl)-octahydro-1H-indole-2-carboxylic acid, with the CAS number 1786224-94-9, is a compound that has garnered attention due to its potential biological activities, particularly in the context of antiviral applications. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

  • Molecular Formula : C₁₆H₂₆N₂O₃
  • Molecular Weight : 294.39 g/mol
  • Structure : The compound features an octahydroindole core with a cyclohexylcarbamoyl group and a carboxylic acid moiety.

Biological Activity Overview

The primary focus of research on this compound has been its role as a potential inhibitor of HIV-1 integrase, an essential enzyme in the HIV life cycle. Integrase inhibitors (INSTIs) are crucial in antiviral therapy as they prevent the integration of viral DNA into the host genome.

Research has indicated that derivatives of indole-2-carboxylic acid, including this compound, can effectively chelate magnesium ions within the active site of integrase. This interaction is vital for inhibiting the strand transfer process necessary for viral replication.

Research Findings

Recent studies have highlighted several derivatives of indole-2-carboxylic acid and their biological activities:

CompoundIC₅₀ (μM)Mechanism
Indole-2-carboxylic acid (parent compound)32.37Inhibits HIV-1 integrase strand transfer
Optimized derivative 17a3.11Enhanced binding to integrase via π–π stacking
Optimized derivative 20a0.13Significant improvement in integrase inhibition

These findings suggest that structural modifications to the indole core can lead to enhanced biological activity against HIV-1 integrase, making it a promising scaffold for further drug development efforts .

Case Studies

Several studies have focused on the synthesis and evaluation of indole derivatives:

  • Study on Indole Derivatives : A study published in Molecules demonstrated that introducing halogenated groups at specific positions on the indole ring significantly improved the inhibitory activity against HIV-1 integrase. The optimized compound showed an IC₅₀ value of 0.13 μM, indicating a strong potential for therapeutic applications .
  • Structural Optimization : Another research effort involved synthesizing various derivatives and assessing their binding modes with HIV-1 integrase. The results indicated that specific modifications could enhance the interaction with critical residues in the active site, thus increasing inhibitory efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.